molecular formula C18H22N4O5 B1241772 N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide

N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide

Cat. No. B1241772
M. Wt: 374.4 g/mol
InChI Key: BDOBBVQFBBDHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide and its derivatives have been researched for potential analgesic and anti-inflammatory activities. Compounds derived from this chemical have been found to exhibit inhibitory activities on cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), which are crucial in the inflammatory process. Some derivatives demonstrated significant protective effects and inhibition of inflammation, comparing favorably to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Serotonin Receptor Antagonism

Another area of research is the potential of derivatives of this compound as serotonin-3 (5-HT3) receptor antagonists. Studies have synthesized various derivatives and evaluated them for their binding affinity to the 5-HT3 receptor. These findings are significant in the context of developing treatments for conditions modulated by serotonin receptors, such as certain gastrointestinal disorders and chemotherapy-induced nausea (Kuroita, Sakamori, & Kawakita, 1996).

Antimicrobial Properties

Compounds with a structure similar to N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide have been synthesized and tested for their antimicrobial properties. Some derivatives have shown efficacy against various bacterial and fungal strains, highlighting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

The chemical structure of this compound has been modified to create derivatives with potential anticancer activities. One such derivative demonstrated significant inhibition against multiple human cancer cell lines, indicating its potential as an anticancer agent. These findings are crucial for the development of new therapeutic options for cancer treatment (Huang et al., 2020).

properties

Product Name

N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-3-oxopropyl]-3-methoxybenzamide

InChI

InChI=1S/C18H22N4O5/c1-21-13(10-16(24)22(2)18(21)26)11-20-15(23)7-8-19-17(25)12-5-4-6-14(9-12)27-3/h4-6,9-10H,7-8,11H2,1-3H3,(H,19,25)(H,20,23)

InChI Key

BDOBBVQFBBDHDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CNC(=O)CCNC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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